REACTION_CXSMILES
|
[CH3:1][CH:2]([CH3:6])[CH2:3][CH2:4][NH2:5].[C:7]([C:9]1[C:10]([CH3:19])=[N:11][O:12][C:13]=1[N:14]=[CH:15]OCC)#[N:8].[O-]CC.[Na+].[Na]>C(O)C.O>[CH3:19][C:10]1[C:9]2[C:13](=[N:14][CH:15]=[N:8][C:7]=2[NH:5][CH2:4][CH2:3][CH:2]([CH3:6])[CH3:1])[O:12][N:11]=1 |f:2.3,^1:23|
|
Name
|
|
Quantity
|
1.74 g
|
Type
|
reactant
|
Smiles
|
CC(CCN)C
|
Name
|
4-cyano-5-ethoxymethyleneamino-3-methylisoxazole
|
Quantity
|
3.6 g
|
Type
|
reactant
|
Smiles
|
C(#N)C=1C(=NOC1N=COCC)C
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[O-]CC.[Na+]
|
Name
|
|
Quantity
|
0.46 g
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for ten minutes* at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
It was then cooled
|
Type
|
CUSTOM
|
Details
|
The precipitate**** was dried
|
Type
|
CUSTOM
|
Details
|
recrystallised from isopropanol
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1=NOC2=NC=NC(=C21)NCCC(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.7 g | |
YIELD: CALCULATEDPERCENTYIELD | 61.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |